Methyl 2-[(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetate
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Overview
Description
Methyl 2-[(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetate is a chemical compound with a complex molecular structure It belongs to the class of thiazole derivatives and contains a nitro group, which makes it a nitroimidazole derivative
Mechanism of Action
Target of Action
It is known that thiazoles, a class of compounds to which this molecule belongs, are found in many biologically active compounds . These include antimicrobial, antiretroviral, antifungal, and antineoplastic drugs , suggesting a wide range of potential targets.
Biochemical Pathways
Thiazoles are known to be involved in a wide range of biological activities , suggesting that this compound could potentially interact with multiple pathways.
Result of Action
Given the presence of the nitroimidazole and thiazole groups, it’s plausible that the compound could have a range of effects, potentially including antimicrobial, antiviral, antifungal, or anticancer activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetate typically involves multiple steps, starting with the preparation of the core imidazo[2,1-b][1,3]thiazole structure. The nitration reaction introduces the nitro group at the 5-position of the imidazo[2,1-b][1,3]thiazole ring. Subsequent thiolation and esterification reactions lead to the formation of the final compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthetic process. Quality control measures, such as chromatography and spectroscopy, are employed to verify the purity and structure of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiol group to a sulfonic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, where nucleophiles replace the thiol group.
Major Products Formed:
Oxidation: Sulfonic acid derivatives
Reduction: Amines
Substitution: Various sulfur-containing compounds
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: Methyl 2-[(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetate has potential applications in biological research, particularly in the study of microbial metabolism and the development of antimicrobial agents. Its nitroimidazole core is known for its antimicrobial properties.
Medicine: The compound's antimicrobial properties make it a candidate for the development of new antibiotics. Research is ongoing to explore its efficacy against various bacterial strains and its potential use in treating infections.
Industry: In the chemical industry, this compound can be used as an intermediate in the production of dyes, pharmaceuticals, and agrochemicals. Its unique structure and reactivity profile make it valuable for various industrial applications.
Comparison with Similar Compounds
Methyl 2-[(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)methyl]acetate
N-methyl-2-[(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetamide
N-[(4-methoxyphenyl)methyl]-5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)methyl]acetate
Uniqueness: Methyl 2-[(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetate stands out due to its specific structural features, such as the presence of the sulfanyl group, which influences its reactivity and biological activity. This compound's unique properties make it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
methyl 2-(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O4S2/c1-15-5(12)4-17-6-7(11(13)14)10-2-3-16-8(10)9-6/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGGFVXNIONDRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=C(N2C=CSC2=N1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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